

A Comparative Toxicological Assessment: Methylcyclopentadecenone vs. Galaxolide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylcyclopentadecenone**

Cat. No.: **B13395399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two commonly used synthetic fragrance ingredients: **Methylcyclopentadecenone** (MCPD) and Galaxolide. The information presented is based on available experimental data to assist in informed decision-making regarding their use and potential risks.

Executive Summary

Both **Methylcyclopentadecenone** and Galaxolide are synthetic musks widely used in consumer products. Toxicological data indicates that both substances present potential environmental concerns, particularly regarding aquatic toxicity. Galaxolide has been more extensively studied, with a significant body of evidence pointing towards reproductive toxicity and endocrine-disrupting potential, leading to a proposal for its classification as a Category 1B reproductive toxicant in Europe. **Methylcyclopentadecenone**, while also flagged for aquatic toxicity, currently has less publicly available data on reproductive and endocrine effects, though a No Observed Adverse Effect Level (NOAEL) for these endpoints has been established in industry safety assessments.

Data Presentation: Comparative Toxicological Endpoints

The following tables summarize the available quantitative data for key toxicological endpoints for both **Methylcyclopentadecenone** and **Galaxolide**.

Table 1: Human Health Toxicity Data

Toxicological Endpoint	Methylcyclopentadecenone (MCPD)	Galaxolide
Genotoxicity	Not expected to be genotoxic. [1]	Not genotoxic in in vitro micronucleus test with human lymphocytes and Hep G2 cells.
Repeated Dose Toxicity	NOAEL: 333 mg/kg/day (oral, rats, 28-day study)[1]	-
Reproductive Toxicity	NOAEL: 333 mg/kg/day[1]	Proposed as Reproductive Toxicity Category 1B (H360Df: May damage the unborn child. Suspected of damaging fertility).[2] Affects male reproductive organs in rats.[3]
Developmental Toxicity	Low concern according to EWG.	Developmental NOAEL: 150 mg/kg/day (rats).[4]
Skin Sensitization	May cause an allergic skin reaction.[5]	-
Endocrine Disruption	-	Suspected endocrine disruptor. [6] Agonist for the androgen receptor in vitro and in vivo.[3] [7]

Table 2: Environmental Toxicity Data

Toxicological Endpoint	Methylcyclopentadecenoate (MCPD)	Galaxolide
Aquatic Toxicity	H410: Very toxic to aquatic life with long lasting effects.[5]	H410: Very toxic to aquatic life with long lasting effects.[8] Acute and chronic toxicity to aquatic life.[2]
-	Acute Toxicity:	
	LC50 (Fish, 96h): 0.452 mg/L (Lepomis macrochirus)[9]	
	EC50 (Daphnia, 48h): 0.9 mg/L[9]	
	EC50 (Algae, 72h): -	
	Chronic Toxicity:	
	NOEC (Fish, 21d): 0.452 mg/L (Lepomis macrochirus)[9]	
	NOEC (Daphnia, 21d): 0.111 mg/L[9]	
Persistence	-	Moderately persistent in soil and sediment.[10] Does not break down easily in the environment.[11]
Bioaccumulation	-	Moderate potential to bioaccumulate.[12] BCF in fish: 600-1600.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are based on standardized OECD guidelines.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.

Principle: Cultured mammalian cells are exposed to the test substance both with and without an exogenous metabolic activation system (S9 mix). After exposure, the cells are grown for a period sufficient to allow for nuclear division. The cells are then harvested and stained, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is determined in interphase cells. An increase in the frequency of micronucleated cells in treated cultures compared to solvent control cultures indicates that the substance has the potential to cause chromosomal damage.

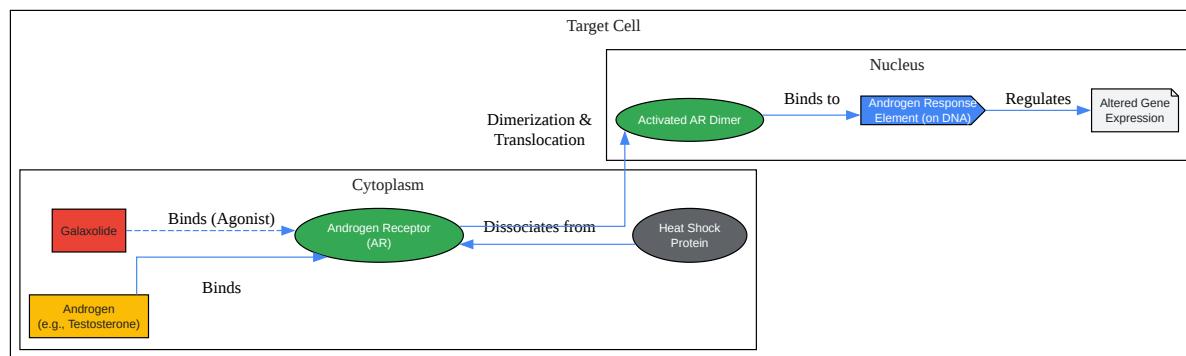
Procedure:

- **Cell Culture:** A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79, L5178Y) is cultured in appropriate media.
- **Exposure:** Replicate cultures are exposed to at least three concentrations of the test substance, along with positive and negative/solvent controls, for a defined period.
- **Metabolic Activation:** For comprehensive assessment, the assay is performed with and without the addition of a metabolic activation system (S9 fraction from induced rat liver).
- **Harvest and Staining:** After the exposure and a recovery period, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa, fluorescent dyes).
- **Scoring:** At least 2000 cells per concentration are scored for the presence of micronuclei.
- **Data Analysis:** The frequency of micronucleated cells is calculated and statistically analyzed to determine if there is a significant, dose-related increase in the treated groups compared to the negative control.

Fish, Acute Toxicity Test (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

Principle: Fish of a recommended species are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each observation time.


Procedure:

- **Test Organisms:** A recommended fish species (e.g., Zebrafish, Rainbow Trout) of a specific size and age range is used.
- **Test Conditions:** The test is conducted in a controlled environment with defined water quality parameters (temperature, pH, dissolved oxygen).
- **Exposure:** Fish are exposed to at least five concentrations of the test substance arranged in a geometric series, along with a control group.
- **Observations:** The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The cumulative mortality data is used to calculate the LC50 values and their 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Visualization of Pathways and Workflows

Signaling Pathway: Potential Endocrine Disruption by Galaxolide

The following diagram illustrates a simplified signaling pathway for androgen receptor activation, which studies suggest can be influenced by Galaxolide.^{[3][7]}



[Click to download full resolution via product page](#)

Caption: Simplified pathway of androgen receptor activation and potential disruption by Galaxolide.

Experimental Workflow: Aquatic Toxicity Testing (OECD 203)

The diagram below outlines the key steps involved in conducting an acute toxicity test on fish.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. ANSES proposes classifying galaxolide as toxic for reproduction in the European CLP Regulation | Anses - Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail [anses.fr]
- 3. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. (E)-3-methyl-5-cyclopentadecen-1-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ewg.org [ewg.org]
- 7. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galaxolide - Wikipedia [en.wikipedia.org]
- 9. finefrag.com [finefrag.com]
- 10. weavingvoices.org [weavingvoices.org]
- 11. greenscreenchemicals.org [greenscreenchemicals.org]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment: Methylcyclopentadecenone vs. Galaxolide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13395399#comparative-toxicological-assessment-of-methylcyclopentadecenone-and-galaxolide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com